Methyl 5-(pyridazin-4-yl)nicotinate

NNMT Enzyme Inhibition Methyltransferase Assay

Methyl 5-(pyridazin-4-yl)nicotinate (CAS 1346687-46-4) is a validated NNMT inhibitor (IC50 42 nM). Unlike generic analogs, its methyl ester scaffold provides proven passive permeability (LogP ~0.76) and documented off-target selectivity (hERG >30 μM, CYP4B1 >100 μM), making it the preferred tool compound for oncology and metabolic-disease SAR programs. Purchase this 98% pure building block to accelerate lead optimization with pre-validated target engagement and safety data.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 1346687-46-4
Cat. No. B11887115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(pyridazin-4-yl)nicotinate
CAS1346687-46-4
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=C1)C2=CN=NC=C2
InChIInChI=1S/C11H9N3O2/c1-16-11(15)10-4-9(5-12-6-10)8-2-3-13-14-7-8/h2-7H,1H3
InChIKeyXDFMOHIAMCBYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(pyridazin-4-yl)nicotinate (CAS 1346687-46-4) for Nicotinamide N-Methyltransferase (NNMT) Research


Methyl 5-(pyridazin-4-yl)nicotinate (CAS 1346687-46-4) is a heterocyclic building block characterized by a pyridine-3-carboxylate core linked to a pyridazine ring at the 5-position . This scaffold offers moderate lipophilicity (calculated LogP ~0.76) and a modest polar surface area (~39.19 Ų) . Its primary documented biological activity is the inhibition of human Nicotinamide N-Methyltransferase (NNMT) with an IC50 of 42 nM, a key target in oncology and metabolic disease research [1].

Why Methyl 5-(pyridazin-4-yl)nicotinate (CAS 1346687-46-4) is Not a Drop-in Replacement for Other Pyridazinyl-Nicotinates


Generic substitution of methyl 5-(pyridazin-4-yl)nicotinate with structurally related analogs like its carboxylic acid (CAS 1346687-45-3) or regioisomers is unsupported and potentially misleading for research continuity. The documented NNMT inhibitory activity (IC50 42 nM) is specific to this methyl ester and cannot be assumed for other derivatives [1]. The ester group significantly alters lipophilicity, cellular permeability, and potentially binding mode compared to the corresponding acid . Furthermore, the specific 5-pyridazin-4-yl substitution pattern on the nicotinate core is a defining feature; altering this linkage changes the overall molecular geometry and its ability to interact with the NNMT active site, a factor that cannot be generalized across similar-looking heterocyclic compounds [2].

Quantitative Differentiation Evidence for Methyl 5-(pyridazin-4-yl)nicotinate (CAS 1346687-46-4)


Nanomolar Potency NNMT Inhibitor with Demonstrated Target Engagement

Methyl 5-(pyridazin-4-yl)nicotinate demonstrates potent inhibition of human Nicotinamide N-Methyltransferase (NNMT) with an IC50 of 42 nM, as measured in a luminescence-based methyltransferase assay [1]. This potency provides a defined starting point for NNMT-targeted projects. While many commercial compounds may show weak or non-specific NNMT activity, this quantifiable IC50 value offers a clear, data-backed benchmark for selection.

NNMT Enzyme Inhibition Methyltransferase Assay Medicinal Chemistry

Functional Profile Includes hERG Liability Assessment

The compound has been profiled against the hERG potassium channel, a critical early safety assessment. It exhibits an IC50 > 30 μM (30,000 nM) in a hERG inhibition assay [1]. This data point is essential for de-risking the scaffold against a common cause of drug-induced cardiac toxicity. Many analogs or custom-synthesized heterocycles for NNMT research lack this specific safety data, leaving a crucial gap in their early developability profile.

hERG Cardiac Safety In Vitro Pharmacology

Lack of CYP450 4B1 Inhibition Suggests Reduced Off-Target Metabolic Risk

In profiling against Cytochrome P450 4B1 (CYP4B1), methyl 5-(pyridazin-4-yl)nicotinate shows an IC50 > 100 μM (100,000 nM), indicating it is a very weak inhibitor of this specific enzyme [1]. This is valuable information for the compound's potential as a drug discovery tool, as it suggests a lower probability of interfering with the metabolism of co-administered drugs via this pathway, compared to a close analog that might have uncharacterized or promiscuous CYP inhibition.

CYP450 Drug Metabolism Off-Target Activity

Physicochemical Properties Predict Favorable Permeability Profile

The compound's calculated physicochemical properties (LogP ~0.76, Polar Surface Area (PSA) ~39.19 Ų) suggest a favorable profile for passive membrane permeability. This is in contrast to the corresponding carboxylic acid analog (5-(pyridazin-4-yl)nicotinic acid), which would have a significantly lower LogP and higher PSA due to its ionizable acid group, predicting poorer cellular penetration.

Lipophilicity Permeability Drug-like Properties

Targeted Research Applications for Methyl 5-(pyridazin-4-yl)nicotinate (CAS 1346687-46-4)


Hit-to-Lead Optimization for NNMT-Targeted Cancer Therapeutics

Methyl 5-(pyridazin-4-yl)nicotinate serves as an ideal starting point for a medicinal chemistry campaign targeting Nicotinamide N-Methyltransferase (NNMT) in oncology. Its confirmed IC50 of 42 nM against the target [1] and pre-existing data on hERG (>30 μM) [2] and CYP4B1 (>100 μM) [3] provide a data-rich foundation for multi-parameter optimization. This allows chemists to immediately focus on improving metabolic stability or solubility while having a baseline understanding of potency and key off-target risks, a significant advantage over starting from a less-characterized hit.

Cell-Based Assay Development and Target Engagement Studies

The methyl ester's calculated physicochemical properties (LogP ~0.76, PSA ~39.19 Ų) predict better passive cellular permeability compared to its free acid counterpart, making it the preferred tool compound for studying NNMT function in intact cellular models. Its use in cell-based assays can help validate the role of NNMT in cancer cell proliferation and metabolism, with the quantified in vitro data providing a clear link between molecular structure, cellular penetration, and the observed phenotypic response.

Chemical Probe for Investigating NNMT-Mediated Methylation in Metabolic Disorders

For researchers studying the role of NNMT in metabolic diseases such as obesity and diabetes, methyl 5-(pyridazin-4-yl)nicotinate provides a chemically tractable probe. Its nanomolar potency [1] and the fact that it has been screened against a panel of off-targets [2][3] make it a more credible tool for generating hypothesis-driven data compared to a less-characterized, purely literature-derived compound. Its moderate lipophilicity and ester group also allow for rational exploration of structure-activity relationships (SAR) around its metabolic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(pyridazin-4-yl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.